1-[(5-bromo-2-thienyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-[(5-bromo-2-thienyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a piperazine derivative that has a unique chemical structure, making it a promising candidate for several research studies.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is not well understood. However, it is believed to work by interacting with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(5-bromo-2-thienyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments is its unique chemical structure, which makes it a promising candidate for various research applications. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments.
Future Directions
1-[(5-bromo-2-thienyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several potential future directions for research. One possible direction is to investigate its use as a therapeutic agent for various diseases. Another possible direction is to study its potential as a fluorescent probe for the detection of biomolecules. Additionally, further research is needed to understand its mechanism of action and to explore its potential for use in other research applications.
Scientific Research Applications
1-[(5-bromo-2-thienyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been used in various scientific research studies. One of its primary applications is in the field of medicinal chemistry, where it is being investigated for its potential use as a therapeutic agent for various diseases. It has also been studied for its potential use as a fluorescent probe for the detection of biomolecules.
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3N3O4S2/c16-13-3-4-14(27-13)28(25,26)21-7-5-20(6-8-21)11-2-1-10(15(17,18)19)9-12(11)22(23)24/h1-4,9H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAWPTPYPPXRKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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